Product packaging for Syncurine(Cat. No.:CAS No. 541-22-0)

Syncurine

カタログ番号: B1670007
CAS番号: 541-22-0
分子量: 338.39 g/mol
InChIキー: UWAHZUFNAYDOTG-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Trajectory of Decamethonium (B1670452) Bromide in Fundamental Research

The exploration of neuromuscular blocking agents took a significant step forward with the synthesis of decamethonium. Following the isolation and characterization of d-tubocurarine, the active component of curare, researchers sought to develop synthetic compounds with similar muscle-relaxant properties. nih.govjapsonline.com This led to the creation of a series of polymethylene bis-trimethylammonium salts in 1948 by two independent research groups. nih.gov Among these, the compound with a ten-carbon chain, decamethonium, was found to possess the most potent neuromuscular blocking effects. nih.govncats.io

The initial studies, published in 1948, revealed that decamethonium's mechanism of action differed from that of d-tubocurarine. nih.govwoodlibrarymuseum.org Unlike d-tubocurarine, which acts as a competitive antagonist, decamethonium was found to cause an initial transient muscle contraction and fasciculation before inducing paralysis. nih.gov It was also noted that its effects were not reversible by anticholinesterase agents. nih.govncats.io By 1949, it was being marketed for clinical use. woodlibrarymuseum.org However, its clinical application was short-lived due to a wide variability in patient response and its replacement by succinylcholine (B1214915). woodlibrarymuseum.org Despite its decline in clinical use, decamethonium continued to be a valuable tool in animal research into the mid-1980s for studying neuromuscular function. woodlibrarymuseum.org

Significance of Decamethonium Bromide as a Probe in Neuropharmacology

Decamethonium bromide's distinct mechanism of action has established it as a critical probe in neuropharmacological research. chemimpex.com Its primary utility lies in the investigation of the structure and function of the nicotinic acetylcholine (B1216132) receptor and the broader mechanisms of neuromuscular transmission. chemimpex.comnih.gov

As a depolarizing agent, decamethonium has been instrumental in differentiating between subtypes of nicotinic receptors. nih.govnih.gov For instance, it has been used to distinguish between neuromuscular (muscle-type) and ganglionic nAChRs. nih.gov Research has shown that decamethonium is a selective inhibitor of muscle-type nAChRs. nih.gov

Furthermore, studies utilizing decamethonium have provided insights into the ligand-receptor interactions at the neuromuscular junction. For example, surface plasmon resonance studies have been employed to determine the dissociation constant (KD) of decamethonium bromide with the nAChR, providing quantitative data on its binding affinity. acs.orgnih.gov In one such study, the KD for decamethonium bromide with a detergent-solubilized receptor was determined to be 4.5 × 10-5 M. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H38BrN2+ B1670007 Syncurine CAS No. 541-22-0

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

541-22-0

分子式

C16H38BrN2+

分子量

338.39 g/mol

IUPAC名

trimethyl-[10-(trimethylazaniumyl)decyl]azanium bromide

InChI

InChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1

InChIキー

UWAHZUFNAYDOTG-UHFFFAOYSA-M

正規SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-]

外観

Solid powder

melting_point

514 to 518 °F (NTP, 1992)

他のCAS番号

541-22-0

物理的記述

Crystals derived from methanol and acetone. (NTP, 1992)

ピクトグラム

Acute Toxic; Irritant

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

156-74-1 (Parent)

賞味期限

>2 years if stored properly

溶解性

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide

製品の起源

United States

Elucidating the Mechanistic Underpinnings of Decamethonium Bromide S Pharmacological Actions

Agonistic and Depolarizing Properties at the Neuromuscular Junction

Decamethonium (B1670452) bromide is a depolarizing neuromuscular blocking agent that exerts its effects at the neuromuscular junction. drugbank.comcaymanchem.com Its action is characterized by its structural similarity to the endogenous neurotransmitter acetylcholine (B1216132), allowing it to function as a partial agonist of the nicotinic acetylcholine receptor (nAChR). selleckchem.comwikipedia.orgdrugbank.com

Interaction with Nicotinic Acetylcholine Receptors at the Motor Endplate

Decamethonium's primary mechanism of action involves its direct interaction with nicotinic acetylcholine receptors located on the motor endplate of skeletal muscle cells. drugbank.comnih.gov Structurally, decamethonium mimics acetylcholine, enabling it to bind to and activate these receptors. drugbank.commedtigo.com This binding initiates a conformational change in the receptor, opening its ion channel and causing an influx of sodium ions, which leads to depolarization of the postsynaptic membrane. drugbank.comaltmeyers.org

However, decamethonium is classified as a partial agonist. selleckchem.commedchemexpress.comglpbio.com This means that while it activates the nAChR, it does so with less efficacy than the full agonist, acetylcholine. Research has shown that decamethonium's affinity and activity can vary between different subtypes of nicotinic receptors. It acts as a partial agonist of the muscle-type nAChRs but can also act as a nondepolarizing antagonist at various neuronal-type nAChRs. caymanchem.com

Table 1: Interaction of Decamethonium with Nicotinic Acetylcholine Receptor Subtypes

Receptor Subtype Organism/System Effect Potency
Muscle-type (α1β1-containing) Adult Mouse (expressed in X. laevis oocytes) Activation (Agonist) EC50: 40 µM caymanchem.com
Neuronal α7 Mouse Inhibition (Antagonist) IC50: 7.4 µM caymanchem.com
Neuronal α3β2 Mouse Inhibition (Antagonist) IC50: 405 µM caymanchem.com
Neuronal α3β4 Mouse Inhibition (Antagonist) IC50: 28 µM caymanchem.com
Neuronal α4β2 Mouse Inhibition (Antagonist) IC50: 59 µM caymanchem.com
Neuronal α4β2 Human (expressed in SH-EP1 cells) Competitive Antagonist IC50: 52 µM caymanchem.com

Sustained Depolarization and Subsequent Neuromuscular Blockade

Following the initial binding and activation of nicotinic receptors, a key feature of decamethonium's action is the resulting sustained depolarization of the motor endplate. drugbank.comnih.gov Unlike acetylcholine, which is rapidly hydrolyzed and inactivated by acetylcholinesterase in the synaptic cleft, decamethonium is not degraded by this enzyme. wikipedia.orgnih.govchemsrc.com

This resistance to degradation means that decamethonium remains bound to the receptors for a prolonged period, keeping the ion channels open and the endplate in a constant state of depolarization. selleckchem.comnih.govchemsrc.com This persistent depolarization leads to a state where the membrane becomes unresponsive to any further impulses from the normal release of acetylcholine. wikipedia.orgmedchemexpress.comchemsrc.com The voltage-gated sodium channels in the adjacent muscle membrane, which are responsible for propagating the action potential, become inactivated and cannot respond to the depolarized endplate. This ultimately results in a flaccid paralysis of the muscle. nih.govaltmeyers.org Initially, the "multicentric" activation of muscle fibers can cause brief, uncoordinated muscle contractions known as fasciculations, which then transition into the flaccid paralysis phase as the block takes full effect. altmeyers.org

Characterization of the "Dual Mechanism" of Decamethonium Bromide

The neuromuscular block produced by decamethonium is often described as having a "dual mechanism" or biphasic nature, particularly with prolonged administration. nih.govtaylorandfrancis.com This involves two distinct phases of blockade.

Phase I Block (Depolarizing Block): This is the initial phase of action, characterized by the sustained depolarization of the motor endplate as described above. altmeyers.orgtaylorandfrancis.com During this phase, the muscle is unresponsive to further stimulation. This initial block is typically preceded by muscle fasciculations. nih.gov

Phase II Block (Desensitizing Block): With continued presence of decamethonium, the motor endplate membrane may begin to repolarize despite the drug still being bound to the receptors. nih.gov However, the neuromuscular transmission remains blocked. This second phase, also known as a desensitization block, is thought to be due to a change in the state of the nicotinic receptors, which become desensitized to the agonist. altmeyers.orgtaylorandfrancis.com The characteristics of a Phase II block are similar to those of a block produced by a non-depolarizing agent like d-tubocurarine. taylorandfrancis.com This phase is slow in onset and can be partially reversed by cholinesterase inhibitors. altmeyers.orgcapes.gov.br

Comprehensive Analysis of Decamethonium Bromide Interactions with Nicotinic Acetylcholine Receptors Nachrs

Differential Modulation of Muscle-Type nAChRs by Decamethonium (B1670452) Bromide

Decamethonium's action at the motor endplate is defined by its ability to activate, yet not be readily degraded like acetylcholine (B1216132), leading to a persistent depolarization. medchemexpress.comglpbio.comnih.gov This interaction is selective for muscle-type receptors. nih.govresearchgate.net

Partial Agonism at α1β1-containing Muscle Receptors

Decamethonium bromide acts as a partial agonist at muscle-type nicotinic acetylcholine receptors. medchemexpress.comcaymanchem.comdrugbank.comnih.govdrugbank.com Research confirms that decamethonium is a selective partial agonist for muscle-type receptors. nih.gov Studies using mouse muscle receptors expressed in Xenopus oocytes have demonstrated this partial agonism. nih.gov For the adult α1β1εδ receptor, decamethonium shows an efficacy of approximately 10% for peak currents and 15% for net charge compared to acetylcholine. nih.gov In the case of the fetal α1β1γδ receptor, its efficacy is about 8% for peak currents and 5% for net charge relative to acetylcholine. nih.gov The low efficacy, with a maximum channel open probability of less than 0.02, confirms that decamethonium is a true partial agonist. nih.gov

Electrophysiological Characterization of Muscle Receptor Activation (e.g., EC50 values)

The potency of decamethonium bromide in activating muscle-type nAChRs has been quantified through electrophysiological studies. caymanchem.comnih.gov These studies have determined the half-maximal effective concentration (EC50) values for different receptor subtypes. For the adult mouse muscle receptor (α1β1εδ), the EC50 value for peak currents is 40 ± 3 μM, and for net charge, it is 86 ± 10 μM. nih.gov Similarly, for the fetal mouse muscle receptor (α1β1γδ), the EC50 values are 44 ± 6 μM for peak currents and 89 ± 8 μM for net charge. nih.gov

Receptor SubtypeMeasurementEC50 Value (μM)
α1β1εδ (adult)Peak Current40 ± 3
α1β1εδ (adult)Net Charge86 ± 10
α1β1γδ (fetal)Peak Current44 ± 6
α1β1γδ (fetal)Net Charge89 ± 8

Antagonistic Actions of Decamethonium Bromide on Neuronal-Type nAChRs

In contrast to its effects on muscle receptors, decamethonium bromide does not activate neuronal nAChR subtypes. nih.gov Instead, it functions as a non-depolarizing antagonist across a range of these receptors. caymanchem.comnih.gov

Non-Depolarizing Antagonism Across Diverse Neuronal Subtypes (α7, α3β2, α3β4, α4β2)

Decamethonium bromide demonstrates potent antagonistic activity against various heteromeric and homomeric neuronal nAChRs. nih.gov It has been shown to inhibit mouse α7, α3β2, α3β4, and α4β2-containing receptors. caymanchem.comnih.gov This antagonistic action is a key feature distinguishing its interaction with neuronal receptors from its partial agonism at muscle receptors. nih.gov

Concentration-Dependent Inhibition and IC50 Values for Neuronal Receptors

The inhibition of neuronal nAChRs by decamethonium is concentration-dependent. nih.gov The potency of this inhibition, measured as the half-maximal inhibitory concentration (IC50), varies across different neuronal subtypes. Decamethonium is most potent as an antagonist of α7 receptors. nih.gov Studies on mouse neuronal receptors have reported the following IC50 values: 7.4 ± 2.2 μM for α7, 405 ± 134 μM for α3β2, 28 ± 3 μM for α3β4, and a reported value of 59 µM for α4β2. caymanchem.comnih.gov

Receptor SubtypeMeasurementIC50 Value (μM)
α7Peak Current7.4 ± 2.2
α7Net Charge7.8 ± 2.2
α3β2Peak Current405 ± 134
α3β2Net Charge549 ± 57
α3β4Peak Current28 ± 3
α3β4Net Charge30 ± 5
α4β2Not Specified59

Competitive Antagonism at Specific Neuronal Receptors (e.g., α4β2)

Further investigation into the mechanism of antagonism reveals that decamethonium acts as a competitive antagonist at certain neuronal receptor subtypes. caymanchem.com Specifically, it has been identified as a competitive antagonist of α4β2-containing nAChRs. caymanchem.com For the human α4β2 receptor expressed in SH-EP1 cells, the IC50 value for this competitive inhibition is 52 µM. caymanchem.com

Voltage-Dependent Blockade Mechanisms of Decamethonium Bromide on Ion Channels

Decamethonium bromide's interaction with the ion channels of nicotinic acetylcholine receptors (nAChRs) is characterized by a significant voltage-dependent blockade. This mechanism is primarily attributed to its nature as a charged molecule that physically enters and occludes the ion channel pore once it has been opened by an agonist. This action is a hallmark of an "open channel block" mechanism.

The blockade of acetylcholine-induced currents by decamethonium is strongly dependent on the membrane potential. researchgate.net This dependency suggests that the decamethonium molecule binds to a site within the transmembrane electric field of the nAChR. nih.gov When the cell membrane is at a negative resting potential, the positively charged decamethonium molecule is driven into the channel, effectively plugging it and preventing the flow of ions. Conversely, depolarization of the membrane can reduce the driving force for the blocker to enter the channel, thereby alleviating the block.

A key feature of this blockade is its use-dependence; the blocking effect of decamethonium is only manifested when the nAChR channel is in its open state. This is because the binding site for decamethonium within the ion channel is only accessible after the receptor has been activated by an agonist, such as acetylcholine, which triggers the conformational change that opens the channel gate. researchgate.net

Comparative Receptor Binding Profiles of Decamethonium Bromide with Cholinergic Ligands

Decamethonium bromide exhibits a complex and varied binding profile at different subtypes of nicotinic acetylcholine receptors, acting as a partial agonist at muscle-type nAChRs and an antagonist at several neuronal nAChRs. nih.gov Its binding affinity and functional effect can be compared with other key cholinergic ligands like acetylcholine, nicotine, and the classic competitive antagonist, d-tubocurarine.

At the adult mouse muscle-type nAChR (α1β1εδ subtype), decamethonium acts as a partial agonist with an efficacy of approximately 10-15% that of acetylcholine. nih.gov This indicates that while it binds to and activates the receptor, it does so with significantly lower efficiency than the endogenous agonist. The concentration required to elicit a half-maximal response (EC50) for decamethonium at this receptor is 40 µM. nih.gov

In contrast, at neuronal nAChRs, decamethonium functions as an antagonist. It shows the highest potency for inhibiting α7 receptors, followed by α3β4 and α4β2 receptors, and is least potent at α3β2 nAChRs. nih.gov The inhibitory concentrations (IC50) for these subtypes have been determined, providing a quantitative measure of its antagonist activity. nih.gov For comparison, the prototypical competitive antagonist d-tubocurarine has been shown to interact with both the acetylcholine binding sites and the ion channel of the nAChR, with Ki values for the ionic channel sites reported to be 10 µM at 37°C in Torpedo electric organ membranes. nih.gov

The following tables provide a comparative overview of the binding and functional data for decamethonium bromide and other cholinergic ligands at various nAChR subtypes.

Table 1: Functional Activity of Decamethonium Bromide at Different nAChR Subtypes

nAChR SubtypeLigandActivity TypePotency (µM)
Mouse Muscle (α1β1εδ)Decamethonium BromidePartial AgonistEC50: 40
Mouse Neuronal (α7)Decamethonium BromideAntagonistIC50: 7.4
Mouse Neuronal (α3β4)Decamethonium BromideAntagonistIC50: 28
Mouse Neuronal (α4β2)Decamethonium BromideAntagonistIC50: 59
Mouse Neuronal (α3β2)Decamethonium BromideAntagonistIC50: 405

Data sourced from Papke et al. (2010). nih.gov

Table 2: Comparative Binding Affinities of Selected Cholinergic Ligands

LigandReceptor Subtype/SourceBinding Affinity Metric (Value)
AcetylcholineNeuronal α4/non-α (rat)Kd: ~0.77 µM
d-tubocurarineTorpedo nAChR (ionic channel)Ki: 10 µM (at 37°C)

Data sourced from Palma et al. (1996) and Albuquerque et al. (1988). researchgate.netnih.gov

Structure Activity Relationship Sar and Molecular Design Principles for Decamethonium Bromide and Analogs

Importance of Quaternary Ammonium (B1175870) Moieties in Neuromuscular Blocking Activity

A fundamental characteristic of decamethonium (B1670452) bromide and nearly all neuromuscular blocking agents is the presence of one or more quaternary ammonium groups. brainkart.comyoutube.com These positively charged nitrogen moieties are crucial for the molecule's affinity to the nicotinic acetylcholine (B1216132) receptors. brainkart.com The structure of decamethonium features two quaternary ammonium heads, which mimics the structure of acetylcholine (ACh), the endogenous ligand for these receptors. derangedphysiology.comopenanesthesia.org This structural similarity allows decamethonium to bind to the ACh binding sites on the nAChR. drugbank.comnih.gov

The positively charged nitrogen of the quaternary ammonium group is a key determinant for the binding of these drugs to the anionic sites on the nAChR. brainkart.comnih.gov Most potent neuromuscular blocking agents possess at least one methyl group on the active quaternary nitrogen atom. oup.com The presence of two such cationic groups, as seen in bis-quaternary compounds like decamethonium, often leads to high-potency neuromuscular blockade. oup.combath.ac.uk The interaction between these cationic heads and the receptor is a primary factor in the initiation of the depolarizing block characteristic of decamethonium. drugbank.comselleckchem.com

The significance of the quaternary ammonium structure extends to the classification of neuromuscular blockers. Slender molecules with this feature, termed leptocurares, like decamethonium, are associated with a depolarizing block, whereas bulkier molecules, the pachycurares, typically cause a non-depolarizing block. nih.gov

Influence of Alkane Chain Length on Pharmacological Specificity (e.g., Decane vs. Hexane Backbones)

The length of the polymethylene chain separating the two quaternary ammonium heads in bis-quaternary compounds like decamethonium is a critical factor that dictates both the potency and the type of pharmacological activity. bath.ac.uknih.gov Extensive research on a series of polymethylene bis-trimethylammonium compounds has demonstrated a clear relationship between the number of methylene (B1212753) units in the alkane backbone and the resulting neuromuscular and ganglionic blocking effects.

For instance, compounds with shorter chain lengths, such as pentamethonium (B1223158) (five methylene units) and hexamethonium (B1218175) (six methylene units), exhibit potent ganglion-blocking properties with negligible neuromuscular blocking activity. bath.ac.uk As the chain length increases, the ganglion-blocking activity diminishes, and the neuromuscular blocking potency rises, reaching a peak at ten methylene units, which corresponds to decamethonium. bath.ac.uknih.gov Further increases in chain length beyond ten carbons lead to a decline in neuromuscular blocking potency. bath.ac.uk

This variation in activity with chain length is attributed to the different spatial requirements of the nAChRs at the neuromuscular junction versus those at autonomic ganglia. The optimal inter-onium distance for neuromuscular blockade is achieved with a ten-carbon chain, as in decamethonium, suggesting a specific fit at the muscle nAChR. bath.ac.uknih.gov In contrast, the shorter inter-onium distance in hexamethonium is more suitable for blocking ganglionic nAChRs. bath.ac.uk Hexamethonium has been shown to be a potent antagonist of decamethonium, which may be related to its potent antagonism at presynaptic nicotinic receptors. nih.gov

CompoundAlkane Chain LengthPrimary Pharmacological Activity
Pentamethonium5 carbonsGanglion Blocking
Hexamethonium6 carbonsGanglion Blocking
Decamethonium10 carbonsNeuromuscular Blocking

Conformational Considerations and Receptor Fit in Decamethonium Bromide Action

The three-dimensional conformation of decamethonium bromide is a key determinant of its interaction with the nAChR. While the flexible polymethylene chain allows for a range of possible conformations, studies suggest that decamethonium and its congeners strongly prefer a straight or extended conformation. nih.gov Computational modeling has shown that the lowest energy conformer for these compounds is a straight-chain conformation, and any bending of the molecule to reduce the inter-onium distance incurs a significant energy penalty. nih.gov

The optimal molecular length for fitting into the space between the two receptive sites of the endplate acetylcholine receptor is approximately 20 Å. nih.gov The global minimum energy conformation of decamethonium (C10) has a total molecular length of 20.10 Å and an inter-onium distance of 14.03 Å, which aligns well with this optimal length. nih.gov This suggests that the potent neuromuscular blocking activity of decamethonium is due to its ability to effectively span the distance between the two binding sites on the nAChR in its preferred, energetically favorable, extended conformation.

In contrast, for congeners with more than ten carbons, the increased molecular length would necessitate bending to fit the receptor's binding sites, which is energetically unfavorable and correlates with their reduced neuromuscular blocking potency. nih.gov The flexibility of the linking chain also appears to be an important factor, with more flexible molecules like suxamethonium being more active in initiating mediator release in allergic reactions compared to more rigid molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches in Decamethonium Bromide Research

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netlongdom.org In the context of decamethonium bromide research, QSAR models can be employed to predict the neuromuscular blocking potency of new analogs and to better understand the physicochemical properties that govern their interaction with the nAChR.

QSAR studies on decamethonium congeners have reinforced the importance of molecular dimensions in determining pharmacological activity. For example, a clear correlation has been established between the reported dose requirement for neuromuscular block and both the inter-onium distance differential from that of decamethonium and the energy penalty required for the molecule to conform to decamethonium's inter-onium distance. nih.gov These models quantitatively describe how deviations from the optimal molecular length and rigidity negatively impact the potency of these compounds.

By analyzing various molecular descriptors such as molecular weight, molar volume, electronegativity, and partition coefficients, QSAR can help in the rational design of novel neuromuscular blocking agents with desired pharmacological profiles. longdom.org These models can be built using statistical methods like Multiple Linear Regression (MLR) and can be validated to ensure their predictive accuracy. longdom.org While specific, detailed QSAR studies on decamethonium bromide are not extensively detailed in the provided search results, the principles of QSAR are highly applicable to this class of compounds, where subtle structural modifications lead to significant changes in biological activity. researchgate.netlongdom.org

Advanced Methodologies and Experimental Models Employed in Decamethonium Bromide Research

In Vitro and Ex Vivo Preparations for Neuromuscular Transmission Studies

A variety of biological preparations have been utilized to study the pharmacological effects of decamethonium (B1670452) bromide in a controlled environment, allowing for detailed characterization of its activity at the molecular and cellular levels.

The oocytes of the African clawed frog, Xenopus laevis, serve as a robust and versatile system for the heterologous expression of a wide array of proteins, including ion channels and receptors. By microinjecting mRNA encoding specific nAChR subunits into these oocytes, researchers can create functional receptors on the oocyte membrane, providing a powerful tool for detailed pharmacological and biophysical characterization.

In the context of decamethonium bromide research, Xenopus oocytes have been pivotal in dissecting the compound's differential effects on various nAChR subtypes. Studies have demonstrated that decamethonium bromide acts as a partial agonist at muscle-type nAChRs. For instance, when applied to oocytes expressing the mouse adult muscle nAChR (α1β1εδ subtype), decamethonium elicits a maximal response that is only a fraction of that produced by the endogenous agonist, acetylcholine (B1216132). Conversely, on neuronal nAChR subtypes expressed in oocytes, decamethonium bromide typically acts as a non-depolarizing antagonist, inhibiting receptor function without causing activation. This model system has been crucial in quantifying the potency and efficacy of decamethonium at specific receptor isoforms, revealing its selectivity for muscle-type receptors.

Table 1: Activity of Decamethonium Bromide on Nicotinic Acetylcholine Receptor Subtypes Expressed in Xenopus Oocytes

Receptor Subtype Organism Decamethonium Bromide Activity Efficacy (relative to Acetylcholine) EC₅₀/IC₅₀ (µM)
α1β1εδ (adult muscle) Mouse Partial Agonist ~10-15% EC₅₀: ~40-86
α7 (neuronal) Mouse Antagonist N/A IC₅₀: Potent
α4β2 (neuronal) Mouse Antagonist N/A IC₅₀: Less potent than on α7
α3β4 (neuronal) Mouse Antagonist N/A IC₅₀: Less potent than on α7

The isolated rat phrenic nerve-hemidiaphragm preparation is a classic ex vivo model for studying neuromuscular transmission and the effects of neuromuscular blocking agents. This preparation maintains the anatomical and physiological integrity of the neuromuscular junction, allowing for the investigation of drug effects on nerve-stimulated muscle contraction in a controlled organ bath setting.

Studies utilizing this model have been instrumental in characterizing the neuromuscular blocking profile of decamethonium bromide. When applied to the rat phrenic nerve-hemidiaphragm preparation, decamethonium induces a depolarizing neuromuscular block. The rate of uptake of labeled decamethonium at the end-plate region has been shown to be similar in both perfused and immersed diaphragm preparations nih.gov. Interestingly, in immersed preparations, recovery from paralysis can occur despite the continued presence of the drug nih.gov. This model has also been used to compare the effects of decamethonium with other neuromuscular blocking agents, such as suxamethonium, and to investigate interactions with other drugs. For example, the neuromuscular block produced by decamethonium in this preparation can be influenced by factors such as temperature and the presence of other compounds.

Table 2: Observations from Decamethonium Bromide Studies on Isolated Rat Phrenic Nerve-Hemidiaphragm Preparations

Parameter Observation
Neuromuscular Block Decamethonium bromide induces a neuromuscular block.
Drug Uptake The rate of uptake at the end-plate is similar in perfused and immersed preparations nih.gov.
Recovery In immersed preparations, recovery from paralysis can occur even with the drug still present nih.gov.
Comparison This model allows for direct comparison with other neuromuscular blocking agents.

The advent of human induced pluripotent stem cell (hiPSC) technology has opened new avenues for creating in vitro models of human tissues and diseases. By differentiating hiPSCs into motor neurons and skeletal muscle cells and then co-culturing them, researchers can generate functional human neuromuscular junctions (NMJs) in a dish. These "NMJ-in-a-dish" models offer a powerful platform for studying the development, function, and pathology of the human neuromuscular synapse and for screening potential therapeutic compounds.

While the use of hiPSC-derived neuromuscular co-cultures is a rapidly advancing field, specific studies employing decamethonium bromide in these models are not yet widely reported in the scientific literature. However, the validity and utility of these models for pharmacological interrogation have been demonstrated using other neuromuscular blocking agents, such as curare and botulinum neurotoxin sciforum.net. These studies have shown that the application of such agents leads to a predictable impairment of synaptic communication and muscle contractility, confirming the physiological relevance of the model sciforum.net. Given these successful applications, hiPSC-derived neuromuscular co-cultures represent a promising future platform for investigating the effects of decamethonium bromide on human NMJs, offering the potential for patient-specific and disease-specific studies.

Invertebrate neuromuscular systems have historically served as valuable models for fundamental neurobiological research due to their relative simplicity and the large, identifiable neurons present in many species. These systems often exhibit distinct pharmacological properties compared to their vertebrate counterparts, providing unique insights into the evolution and diversity of neurotransmitter systems.

Biophysical and Biochemical Techniques

A deeper understanding of the molecular interactions between decamethonium bromide and its target receptors has been achieved through the application of sophisticated biophysical and biochemical techniques.

Voltage clamp electrophysiology is a powerful technique that allows for the measurement of ion currents across the membrane of an excitable cell while holding the membrane potential at a set level. This methodology has been indispensable in studying the effects of decamethonium bromide on the function of nAChRs.

When used in conjunction with expression systems like Xenopus oocytes, voltage clamp recordings enable researchers to precisely quantify the activation and blockade of nAChRs by decamethonium bromide. For instance, by applying decamethonium at various concentrations and measuring the resulting current, a dose-response curve can be generated to determine its potency (EC₅₀ for agonists, IC₅₀ for antagonists). Furthermore, this technique can reveal the voltage-dependency of the block, indicating whether the blocking molecule enters and occludes the ion channel pore. Studies have shown that the block of neuronal nAChRs by decamethonium is strongly voltage-dependent, suggesting that it does indeed enter the channel. Patch-clamp recording, a refinement of the voltage clamp technique, allows for the study of single-channel currents, providing insights into the microscopic events of receptor gating and blockade. Through these methods, researchers have been able to determine key parameters such as the binding affinity, efficacy, and blocking affinity of decamethonium, confirming its status as a true partial agonist with low efficacy at the muscle nAChR.

Table 3: Electrophysiological Parameters of Decamethonium Bromide Determined by Voltage Clamp Studies

Parameter Finding Technique
Efficacy Low, confirming it as a partial agonist at muscle nAChRs. Patch Clamp Recording
Channel Open Probability Maximum channel open probability is small (<0.02). Patch Clamp Recording
Blockade Mechanism Voltage-dependent block of neuronal nAChRs, suggesting channel entry. Two-Electrode Voltage Clamp
Binding Affinity Determined through fitting models to concentration-response data. Patch Clamp Recording

Surface Plasmon Resonance for Ligand-Receptor Interaction Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. It provides valuable data on the kinetics (association and dissociation rates) and affinity (dissociation constant) of interactions between a ligand (like decamethonium bromide) and its receptor.

In studies of decamethonium bromide, SPR has been employed in a competition assay format to investigate its binding to the nicotinic acetylcholine receptor (nAChR). nih.govacs.org In this experimental setup, a known high-affinity ligand for the nAChR, such as biotinylated α-bungarotoxin, is immobilized on a streptavidin-coated sensor chip. The nAChR, either in a detergent-solubilized form or reconstituted into lipid vesicles, is then introduced. The binding of the receptor to the immobilized toxin generates a measurable SPR signal. nih.govacs.org

To determine the binding characteristics of decamethonium bromide, the nAChR is pre-incubated with varying concentrations of the compound before being flowed over the sensor chip. Decamethonium bromide competes with the immobilized α-bungarotoxin for binding to the receptor. This competition leads to a concentration-dependent reduction in the binding of the receptor to the chip's surface, which is observed as a decrease in the SPR signal. nih.govacs.org By analyzing this reduction, researchers can calculate the dissociation constant (KD) for the interaction between decamethonium bromide and the nAChR.

Table 1: Dissociation Constant of Decamethonium Bromide with nAChR Determined by SPR
CompoundReceptor StateDissociation Constant (KD)Reference
Decamethonium bromideDetergent-solubilized nAChR4.5 x 10-5 M nih.govacs.org

This methodology is particularly valuable for studying small molecules like decamethonium bromide, where direct detection of binding can be challenging due to their low molecular weight. nih.gov

Isobolographic Analysis for Investigating Drug Interactions with Decamethonium Bromide

Isobolographic analysis is a rigorous pharmacological method used to evaluate the nature of interactions between two drugs. It determines whether the combined effect of the drugs is additive (the sum of their individual effects), synergistic (greater than additive), or antagonistic (less than additive).

This technique has been applied to study the interactions of decamethonium bromide with other neuromuscular blocking agents, such as hexamethonium (B1218175) and vecuronium (B1682833), in an in vitro rat phrenic nerve hemidiaphragm preparation. nih.gov The analysis begins by determining the EC50 (the concentration of a drug that produces 50% of the maximal effect) for each drug individually. nih.gov

Combinations of the drugs are then tested in fixed ratios of their EC50 values (e.g., 1:2, 1:1, 2:1). The results are plotted on an isobologram, where the x-axis represents the dose of one drug and the y-axis represents the dose of the second drug. A straight line connecting the individual EC50 values of the two drugs represents the line of additivity. nih.gov If the experimentally determined EC50 points for the drug combination fall on this line, the interaction is additive. Points falling below the line indicate synergy, while points falling above the line indicate antagonism. nih.gov

In a study investigating decamethonium's interactions, the following findings were reported:

Decamethonium and Hexamethonium: The combination showed a significant deviation above the line of additivity, indicating an antagonistic interaction. This suggests that hexamethonium is a potent antagonist of decamethonium. nih.gov

Decamethonium and Vecuronium: The points on the isobole were not significantly different from the line of additivity, suggesting the interaction is additive. nih.gov

These findings led to the postulation that the primary site of action for decamethonium in the rat is the presynaptic nerve terminal, as hexamethonium is a potent presynaptic nAChR antagonist while vecuronium is a more potent postsynaptic antagonist. nih.gov

Table 2: Isobolographic Analysis of Decamethonium Bromide Interactions
CompoundEC50 (mean ± SEM)Interaction with Decamethonium BromideReference
Decamethonium bromide47.36 ± 9.58 µMN/A nih.gov
Hexamethonium4.27 ± 0.53 mMAntagonism nih.gov
Vecuronium5.19 ± 1.17 µMAdditive nih.gov

Developmental Biology Models for Investigating Decamethonium Bromide Effects

Chick Embryogenesis Models for Skeletal Muscle Development

The chick embryo is a widely used in vivo model to study the effects of various substances on development, including the impact of neuromuscular blocking agents on the musculoskeletal system. Research using this model has shown that decamethonium bromide has profound effects on skeletal muscle development.

When administered to chick embryos, decamethonium bromide acts as a non-competitive blocker of the neuromuscular junction, inducing paralysis. nih.gov This immobilization leads to a cascade of developmental abnormalities. Studies have reported that treatment results in generalized edema and high mortality, with embryos rarely surviving past day 16 of incubation. nih.gov

Key findings from these models include:

Muscle Degeneration: Gross evidence of muscle degeneration is observed in the abdomen, pectoral girdle, and legs. nih.gov

Inhibition of Myofibril Formation: While both fast and slow muscle fibers are formed, electron microscopy reveals that the fibers in treated embryos fail to assemble proper myofibrils. nih.gov

Macrophage Infiltration: Histological sections show a significant infiltration of macrophages in the muscle tissue of treated embryos, indicating a massive degenerative process. nih.gov

These results demonstrate that decamethonium bromide's effects extend beyond simple neuromuscular blockade, directly impacting the structural development and integrity of muscle tissue during embryogenesis. nih.gov

Table 3: Effects of Decamethonium Bromide in Chick Embryogenesis Models
ObservationFindingReference
SurvivalHigh mortality; embryos rarely survive beyond day 16. nih.gov
Gross MorphologyGeneralized edema; visible muscle degeneration. nih.gov
HistologyHigh infiltration of macrophages in muscle tissue. nih.gov
Ultrastructure (Electron Microscopy)Fast and slow fibers form but fail to develop myofibrils. nih.gov

Mammalian Skeletal Muscle Cell Line Studies (e.g., C2C12)

To investigate whether the effects of decamethonium bromide on muscle development are dependent on nerve input, researchers utilize in vitro models such as the C2C12 mammalian skeletal muscle cell line. nih.gov C2C12 cells are mouse myoblasts that can be induced to differentiate and fuse into myotubes, mimicking aspects of myogenesis. wikipedia.orgcytion.com This model allows for the study of direct drug effects on muscle cells, independent of neuronal influence.

In studies with C2C12 cells, decamethonium bromide was found to have a nerve-independent inhibitory effect on muscle differentiation. nih.gov Key research findings demonstrate that:

Cell Growth and Survival: Treatment with decamethonium bromide did not affect the growth or survival of C2C12 cells, even at concentrations tenfold higher than those used in the in ovo chick model. nih.gov

Myosin Heavy Chain Expression: Despite having no effect on viability, decamethonium bromide dramatically inhibited the expression of myosin heavy chain (MHC), a critical protein for myotube formation and muscle contraction. nih.gov

These findings from C2C12 cell line studies are significant because they uncouple the compound's direct effects on muscle cells from its role as a neuromuscular junction blocker. The results indicate that decamethonium bromide possesses a direct, nerve-independent inhibitory action on the synthesis of key muscle proteins, contributing to the muscle degeneration observed in more complex in vivo models. nih.gov

Table 4: Effects of Decamethonium Bromide on C2C12 Muscle Cell Line
ParameterEffect of Decamethonium Bromide TreatmentReference
Cell Growth / SurvivalNo effect nih.gov
Myosin Heavy Chain (MHC) ExpressionDramatically inhibited nih.gov

Historical Evolution of Research Perspectives on Decamethonium Bromide

Pioneering Investigations and Initial Pharmacological Delineations (Post-1940s)

Following the introduction of curare into anesthetic practice in 1942, the post-war era saw a surge in research to develop synthetic neuromuscular blocking agents. The first pharmacological studies of decamethonium (B1670452) bromide were published in 1948. By 1949, the British pharmaceutical company Burroughs Wellcome & Co. was marketing it under the brand name Syncurine. woodlibrarymuseum.org

Initial investigations delineated several advantages of decamethonium bromide. It was observed to have a short duration of action and allowed for quick recovery without the need for an antagonist agent. woodlibrarymuseum.org Furthermore, it did not appear to cause histamine (B1213489) release, a notable side effect of some other muscle relaxants. woodlibrarymuseum.org Early reports also suggested compatibility with the hypnotic agent thiopental. woodlibrarymuseum.org One initial finding that was later proven incorrect was the suggestion that its use did not necessitate placing the patient on a ventilator. woodlibrarymuseum.org

These early studies established decamethonium as a potent neuromuscular blocking agent, acting as a partial agonist at the nicotinic acetylcholine (B1216132) receptor on the motor endplate. wikipedia.orgmedchemexpress.comselleckchem.comdrugbank.com Its mechanism involves causing depolarization of the motor endplate, which prevents further stimulation by the normal release of acetylcholine, leading to muscle paralysis. wikipedia.orgdrugbank.com

Transition of Decamethonium Bromide from Clinical Tool to Pure Research Reagent

Despite its initial promise, decamethonium bromide's clinical use was short-lived. A significant drawback was the wide variation in patient responses, and it could be slow to take effect. woodlibrarymuseum.org These unpredictable experiences led to a rapid decline in its popularity within anesthetic practice. woodlibrarymuseum.org It was largely replaced by another depolarizing agent, succinylcholine (B1214915), which was developed around 1951. woodlibrarymuseum.orgderangedphysiology.com By the late 1950s, Burroughs Wellcome considered discontinuing its production of this compound. woodlibrarymuseum.org

Although its clinical application waned, decamethonium bromide found a new and lasting role as a research tool. It continued to be used in animal research as late as the mid-1980s. woodlibrarymuseum.org Today, it is available only for research purposes and is widely utilized in studies investigating neuromuscular transmission and muscle contraction. wikipedia.orgchemimpex.com Its specific mechanism of action makes it a valuable compound for elucidating muscle physiology and for the development and testing of new muscle relaxants. chemimpex.com It is also employed in biochemical assays to study the effects of neuromuscular blockers on synaptic transmission. chemimpex.com For instance, it has been used to induce paralysis in duck embryos for developmental studies and to investigate nerve-independent effects on muscle development in cell cultures. nih.gov

Table 2: Timeline of Decamethonium Bromide's Utility

Period Primary Use Key Developments
Late 1940s - Early 1950s Clinical Anesthesia First studies published (1948); Marketed as this compound (1949). woodlibrarymuseum.org
Mid-1950s Declining Clinical Use Replaced in practice by succinylcholine due to unpredictable patient response. woodlibrarymuseum.org
Late 1950s - Present Research Reagent Used in animal research, neuromuscular transmission studies, and biochemical assays. woodlibrarymuseum.orgchemimpex.com

Contemporary Research Avenues and Future Directions for Decamethonium Bromide Studies

Decamethonium (B1670452) Bromide as a Pharmacological Tool for Synaptic Transmission Elucidation

Decamethonium bromide serves as a crucial tool for investigating the intricacies of synaptic transmission at the neuromuscular junction. Its function as a partial agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) allows researchers to probe the mechanisms of receptor activation and desensitization. nih.govtaylorandfrancis.comselleckchem.com Structurally similar to the endogenous neurotransmitter acetylcholine, decamethonium binds to the nAChR at the motor endplate. selleckchem.comnih.govnih.gov This binding event activates the receptor, leading to a depolarization of the postsynaptic membrane. selleckchem.comnih.gov

However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not degraded in the synaptic cleft. nih.govtaylorandfrancis.comselleckchem.com This resistance to degradation results in a persistent depolarization of the motor endplate. nih.govtaylorandfrancis.comselleckchem.com The membrane remains in a depolarized and refractory state, unresponsive to subsequent nerve impulses, which ultimately leads to muscle paralysis. selleckchem.comnih.gov This sustained action provides a stable experimental condition to study the consequences of prolonged receptor activation, including receptor desensitization and ion channel kinetics. By observing the effects of decamethonium, scientists can elucidate the complex processes that govern the fidelity and efficiency of signal transmission between nerve and muscle.

Development of Novel Reversal Agents through Supramolecular Chemistry Principles

A significant area of contemporary research has been the development of novel reversal agents for neuromuscular blocking agents like decamethonium, moving beyond traditional acetylcholinesterase inhibitors. Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers an innovative approach. This strategy involves designing "host" molecules that can encapsulate the neuromuscular blocking "guest" molecule, thereby inactivating it and reversing the neuromuscular block.

This host-guest encapsulation strategy has led to the investigation of several classes of macrocyclic compounds. The success of Sugammadex, a modified gamma-cyclodextrin (B1674603) used to reverse the effects of aminosteroidal agents like rocuronium (B1662866) and vecuronium (B1682833), has spurred interest in applying this principle to other neuromuscular blockers. drugbank.com Researchers are now exploring various synthetic hosts for their ability to bind decamethonium. These include cucurbit[n]urils, calixarenes, and pillararenes, which possess hydrophobic cavities and charged portals capable of forming stable complexes with the quaternary ammonium (B1175870) groups and alkyl chain of decamethonium. drugbank.com For instance, carboxylatopillar selleckchem.comarene has been specifically studied for its ability to reverse the effects of decamethonium through direct host-guest encapsulation. drugbank.com

Table 1: Comparison of Supramolecular Hosts for Neuromuscular Blockade Reversal
Host Molecule ClassKey Structural FeaturesMechanism of ActionExamples of Guest Molecules
CyclodextrinsTruncated cone shape with a hydrophobic interior and hydrophilic exterior.Encapsulation of the guest molecule within its cavity.Rocuronium, Vecuronium
Cucurbit[n]urilsPumpkin-shaped macrocycle with a hydrophobic cavity and two carbonyl-fringed portals.High-affinity binding of cationic and neutral guests.Rocuronium, Cisatracurium, Decamethonium
CalixarenesCup-shaped macrocycle made of phenol (B47542) units linked by methylene (B1212753) bridges.Forms inclusion complexes with various ions and neutral molecules.Rocuronium, Decamethonium
Pillar[n]arenesPillar-shaped macrocycle composed of hydroquinone (B1673460) units.Binds guests within its electron-rich cavity.Decamethonium, Succinylcholine (B1214915)

Contributions of Decamethonium Bromide to Understanding Embryonic Myogenesis

Decamethonium bromide has proven to be a valuable agent in the study of muscle development (myogenesis) in embryos, revealing processes that are independent of nerve activity.

Research utilizing chick embryos has demonstrated that decamethonium bromide has a significant inhibitory effect on skeletal muscle development that is not solely dependent on its neuromuscular junction blocking activity. drugbank.com Studies have shown that treatment with decamethonium bromide leads to a dramatic inhibition of myosin heavy chain expression. drugbank.com This effect was also observed in vitro using C2C12 skeletal muscle cell lines, where the compound inhibited myosin heavy chain expression even at concentrations higher than those used in the embryo studies. drugbank.com These findings strongly suggest that decamethonium bromide has a direct, nerve-independent inhibitory effect on the synthesis of this critical muscle protein. drugbank.com

The consequences of decamethonium bromide treatment on embryonic muscle structure are profound. In treated chick embryos, while both fast and slow muscle fibers are formed, they fail to assemble into proper myofibrils, the contractile units of muscle cells. drugbank.com Electron microscopy reveals a massive degenerative process in the muscles of the abdomen, pectoral girdle, and legs, characterized by a high infiltration of macrophages. drugbank.com This indicates that while the initial differentiation of muscle fiber types may proceed, the subsequent organization into functional myofibrils is severely impaired, leading to widespread muscle degeneration. drugbank.com These studies highlight the critical role of processes, which can be disrupted by decamethonium, in the structural maturation and stability of developing muscle tissue.

Exploration of Decamethonium Bromide's Modulation of Non-Neuromuscular Physiological Systems (e.g., Baroreceptor Activity)

While primarily known for its effects at the neuromuscular junction, decamethonium bromide's influence extends to other physiological systems, particularly the autonomic nervous system, which regulates involuntary bodily functions, including heart rate and blood pressure. The baroreceptor reflex is a key component of this system, responsible for maintaining stable blood pressure.

Research has shown that doses of decamethonium sufficient to cause muscle paralysis can also reversibly block signal transmission at several sites within the autonomic nervous system. nih.govnih.gov For instance, in studies on cats, decamethonium was found to block the effects of vagal nerve stimulation on heart rate. nih.govnih.gov The vagus nerve is a primary component of the parasympathetic nervous system and plays a crucial role in the baroreceptor reflex arc by slowing the heart rate in response to increased blood pressure. By interfering with cholinergic transmission in autonomic ganglia and at post-ganglionic nerve endings, decamethonium can modulate cardiovascular parameters. nih.govnih.gov This action demonstrates that decamethonium's effects are not confined to skeletal muscle and that it can be used as a tool to investigate the pharmacological responses of autonomic pathways that control cardiovascular homeostasis.

Application of Decamethonium Bromide in Advanced Ion Channel Research

Decamethonium bromide is a valuable probe in the field of ion channel research, particularly for studying the structure and function of the nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel. Advanced electrophysiological techniques, such as patch-clamp recording, have been used to precisely characterize the interaction between decamethonium and the nAChR.

These studies have provided an unambiguous estimate of decamethonium's efficacy as an agonist. Research using rapid perfusion of agonists onto outside-out patches from BC3H-1 cells determined the concentration-response relationship for decamethonium. The findings indicated that decamethonium is a partial agonist with low efficacy. Specifically, it was determined that even at saturating concentrations, decamethonium produces a very small maximum channel open probability. By analyzing acetylcholine concentration-response curves in the presence of decamethonium, researchers have been able to model its binding affinity, efficacy, and blocking affinity. This application in ion channel research helps to dissect the molecular determinants of agonist efficacy and channel gating, contributing to a more profound understanding of receptor pharmacology.

Table 2: Electrophysiological Findings of Decamethonium at the nAChR
ParameterFindingExperimental Implication
Agonist TypePartial AgonistBinds to and activates the receptor, but with less than maximal efficacy compared to a full agonist like acetylcholine.
EfficacyLow (0.016)Induces a very low probability of channel opening upon binding.
Maximum Channel Open Probability&lt; 0.02Demonstrates its limited ability to effectively open the ion channel.
Concentration for Maximum EffectApproximately 100 µMThe concentration at which the small peak in channel open probability is observed.

Potential for Decamethonium Bromide in Designing Next-Generation Neuropharmacological Agents

The long, flexible chain of ten carbon atoms capped by two quaternary ammonium groups gives decamethonium a distinct linear and positively charged structure. This configuration is key to its potent activity at the neuromuscular junction. However, researchers have found that decamethonium also acts as an antagonist at various neuronal nAChR subtypes. nih.gov This dual activity has sparked interest in using its molecular framework as a scaffold to create new compounds with tailored effects on the central nervous system (CNS).

The primary challenge in repurposing a molecule like decamethonium for neurological applications is its limited ability to cross the blood-brain barrier (BBB). nih.gov The permanent positive charges on its quaternary ammonium groups hinder its passage into the brain. Contemporary research is therefore focused on structurally modifying the decamethonium scaffold to enhance its CNS penetration while retaining or enhancing its affinity and selectivity for specific neuronal nAChR subtypes.

One promising approach involves the design of bis-quaternary ammonium compounds that can utilize endogenous transport systems, such as the choline (B1196258) transporter, to gain access to the CNS. researchgate.net By subtly altering the structure of decamethonium-like molecules, it may be possible to create derivatives that are recognized and transported across the BBB.

Furthermore, the principles of medicinal chemistry, such as bioisosteric replacement and scaffold hopping, are being applied to the decamethonium template. These strategies involve replacing parts of the molecule with other chemical groups to improve its drug-like properties, including oral bioavailability and metabolic stability, without losing its desired pharmacological activity.

The exploration of bis-quaternary ammonium salts as modulators of neuronal nAChRs is an active area of research with the potential to yield novel treatments for CNS disorders. uky.edu The development of subtype-selective nAChR modulators is a significant goal in neuropharmacology, as different nAChR subtypes are implicated in various conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and addiction.

By systematically modifying the decamethonium structure—for instance, by altering the length of the polymethylene chain, changing the nature of the quaternary ammonium heads, or introducing different functional groups—researchers aim to fine-tune the pharmacological profile of these compounds. This could lead to the discovery of new chemical entities that can selectively target neuronal nAChR subtypes involved in specific neuropathologies.

The table below summarizes the activity of decamethonium at different nAChR subtypes, highlighting the basis for its potential as a scaffold for neuropharmacological drug design.

Receptor SubtypeDecamethonium's EffectPotential Therapeutic Relevance
Muscle-type nAChRPartial AgonistNeuromuscular blockade
Neuronal α7 nAChRAntagonistCognitive disorders, inflammation
Neuronal α4β2 nAChRAntagonistNicotine addiction, pain
Neuronal α3β4 nAChRAntagonistAutonomic dysfunction, pain

This table is for illustrative purposes and the therapeutic relevance is based on the known roles of these receptor subtypes.

Q & A

Q. What is the molecular mechanism of decamethonium bromide as a neuromuscular blocking agent?

Decamethonium bromide acts as a competitive partial agonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. It induces sustained depolarization of the post-synaptic membrane, preventing repolarization and subsequent muscle contraction. This mechanism is distinct from non-depolarizing agents like tubocurarine, which act as competitive antagonists . Researchers should validate receptor interactions using electrophysiological techniques (e.g., patch-clamp) or competitive binding assays with α-bungarotoxin to confirm specificity .

Q. How do researchers assess the purity and stability of decamethonium bromide in experimental settings?

The compound’s stability is pH- and temperature-dependent. For in vitro studies, reconstituted solutions in aqueous buffers (e.g., PBS) should be used within one month when stored at -20°C . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended for purity assessment, as discrepancies in molecular weight reports (258.4 vs. 418.29) may arise from salt form variations (monobromide vs. dibromide) or measurement methodologies .

Q. What safety protocols are critical when handling decamethonium bromide in laboratory settings?

Decamethonium bromide is classified as acutely toxic (Oral Acute Tox. Category 3) and a skin/eye irritant. Researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood. Contaminated surfaces should be deactivated with 70% ethanol. Hazardous waste disposal must comply with local regulations for brominated compounds .

Advanced Research Questions

Q. How can contradictions in reported molecular weights (258.4 vs. 418.29) be resolved in pharmacological studies?

The molecular weight discrepancy arises from differences in salt forms: monobromide (C₁₀H₂₄Br₂N₂; MW 418.29) vs. dibromide (C₁₆H₃₈Br₂N₂; MW 258.4). Researchers must verify the compound’s salt form using mass spectrometry and cross-reference CAS registry data (541-22-0). Batch-specific certificates of analysis from suppliers should be requested to ensure consistency .

Q. What experimental design considerations are essential for using decamethonium bromide in embryonic development studies?

In avian models (e.g., duck or chick embryos), paralysis is induced via in ovo injection of 10 mg/ml decamethonium bromide in Hank’s balanced salt solution (HBSS). Dose optimization is critical, as concentrations >20 mg/ml cause lethal edema. Paralysis must be confirmed via absence of reflex movements (e.g., limb extension) and monitored for secondary effects like reduced muscle mass .

Q. How does decamethonium bromide’s efficacy compare to other depolarizing agents in prolonged anesthesia protocols?

Unlike succinylcholine, decamethonium bromide exhibits minimal potentiation with ether-based anesthetics, reducing the risk of synergistic respiratory depression. However, dose-dependent apnea (4–10 minutes post-4–5 mg IV in humans) necessitates controlled ventilation. Comparative studies should use electromyography (EMG) to quantify blockade duration and train-of-four (TOF) ratios .

Q. What methodologies address the challenge of histamine release observed in early clinical trials with decamethonium bromide?

Histamine release, a side effect common to neuromuscular blockers, can confound in vivo studies. Pre-treatment with H₁-antagonists (e.g., diphenhydramine) or using isolated tissue preparations (e.g., rat phrenic nerve-hemidiaphragm) minimizes systemic interference. Alternatively, optogenetic models with nAChR-specific agonists/antagonists can isolate receptor-level effects .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting data on decamethonium bromide’s toxicity in developmental models?

Chick embryo studies report high mortality at doses >20 mg/ml, while duck models (HH29–HH36 stages) show survivability up to day 16 with 10 mg/ml. These differences highlight species-specific metabolic rates and neuromuscular maturity. Researchers should conduct pilot dose-response curves and normalize doses to embryo weight or developmental stage .

Q. What strategies validate decamethonium bromide’s specificity in nAChR studies amid off-target effects?

Off-target muscarinic receptor activation can occur at high concentrations. Specificity is confirmed via co-administration of selective antagonists (e.g., hexamethonium for ganglionic nAChRs) or using α7-nAChR knockout models. Radioligand displacement assays with [³H]-epibatidine further quantify binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Syncurine
Reactant of Route 2
Reactant of Route 2
Syncurine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。